molecular formula C9H9FO3 B1341788 3-Fluoro-6-methoxy-2-methylbenzoic acid CAS No. 220901-72-4

3-Fluoro-6-methoxy-2-methylbenzoic acid

Cat. No.: B1341788
CAS No.: 220901-72-4
M. Wt: 184.16 g/mol
InChI Key: SWHOVFGSZQZYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-6-methoxy-2-methylbenzoic acid is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
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Safety and Hazards

3-Fluoro-6-methoxy-2-methylbenzoic acid may cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed . Safety glasses, appropriate protective gloves, and clothing should be worn to prevent skin and eye exposure .

Biochemical Analysis

Biochemical Properties

3-Fluoro-6-methoxy-2-methylbenzoic acid plays a role in biochemical reactions as an aryl fluorinated building block. It has been used in the detection of metabolites from cell cultures, indicating its involvement in metabolic processes . This compound interacts with enzymes and proteins involved in metabolic pathways, such as those responsible for the synthesis and degradation of aromatic compounds. The nature of these interactions often involves binding to active sites of enzymes, influencing their activity and, consequently, the metabolic flux within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it can exert its biochemical effects .

Properties

IUPAC Name

3-fluoro-6-methoxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHOVFGSZQZYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diisopropyl amine (478 g, 4.725 mol) and anhydrous THF (2.8 L) were charged to a 10 L 4-neck flask equipped with gas inlet, addition funnel, thermometer and mechanical stirrer. The solution was degassed with N2 for 5 min then cooled to −78° C. with dry ice acetone bath under N2 flow. A solution of n-BuLi in n-hexane (1.8 L, 2.5 M, 4.5 mol) was added to the stirring mixture at −20° C.˜−10° C. over 40 min. After the addition, the reaction was stirred at −20° C. for 40 min A solution of 5-fluoro-2-methoxybenzoic acid 60 (297.5 g, 1.75 mol) in anhydrous THF (1.3 L) was added to the reaction mixture at −55° C.—45° C. with stirring over 60 min. The resulting brown mixture was stirred at −15˜−25° C. for 3.5 h. The reaction mixture turned to red brown. Another para-reaction same with above reaction was set at same time. A 20 L four-neck flask equipped with gas inlet, addition funnel, thermometer and mechanical stirrer was charged with neat MeI (1500 g, 10.5 mol) and anhydrous THF (2.6 L). The mixture was degassed with N2 for 5 min and cooled to −20˜−15° C. with dry ice acetone bath under small N2 flow. The obtained solution from the above two para-reactions was transferred to the 20 L flask containing MeI at −15˜−5° C. with stirring over 20 min. The resulting cloudy mixture was stirred at −20˜−15° C. for 2 h and brought to ambient temperature over 1.5 h. The obtained brown suspension was stirred at 25-30° C. for 16 h. The reaction was then quenched with aqueous HCl (5.0 L, 2N) at 20-25° C. and diluted MTBE (3.0 L). After being stirred for 5 min at 20° C., the two phase mixture was separated, and the upper layer was concentrated to dryness under vacuum to give black oil. The aqueous layer was extracted with EtOAc (5×1.5 L) and all the organic layers were combined with the black oil. The resulting solution was washed with water (2×μL) and brine (3×1 L). The organic layer was dried over Na2SO4 and filtered. The filtrate was concentrated under reduce pressure to afford crude 3-fluoro-6-methoxy-2-methylbenzoic acid 61 (740 g, >100%) as brown crystal solid that was used in the next step without further purification: 1H NMR (400 MHz, CDCl3) δ 7.06 (dd, J=9.8, 8.5 Hz, 1H), 6.75 (dd, J=9.8, 3.7 Hz, 1H), 3.86 (s, 3H), 2.34 (d, J=2.4 Hz, 3H); MS (ESI) m/z 185.12 (M+H).
Quantity
478 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 L
Type
reactant
Reaction Step Two
Quantity
297.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1.3 L
Type
solvent
Reaction Step Three
Name
Quantity
1500 g
Type
reactant
Reaction Step Four
Name
Quantity
2.6 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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